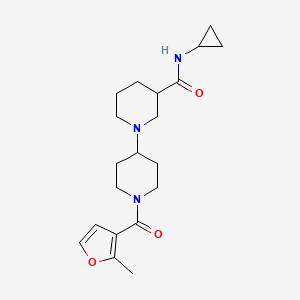![molecular formula C19H30ClN3O B6078451 N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea, commonly known as CPPU, is a plant growth regulator that has been widely used in the agricultural industry. CPPU is a synthetic cytokinin that has been shown to promote plant growth, increase fruit yield, and improve fruit quality. In recent years, CPPU has gained attention in the scientific community for its potential applications in research.
Mecanismo De Acción
The mechanism of action of CPPU is not fully understood. It is believed that CPPU acts as a cytokinin analog, binding to cytokinin receptors and stimulating cell division and elongation. CPPU may also affect the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
CPPU has been shown to have a number of biochemical and physiological effects on plants. It has been shown to increase the activity of enzymes involved in sugar metabolism and to increase the concentration of plant hormones such as auxins and gibberellins. CPPU has also been shown to improve plant resistance to environmental stressors such as drought and high temperatures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPPU has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other plant growth regulators. However, CPPU has some limitations. It can be difficult to dissolve in water, making it challenging to apply to plants. In addition, CPPU can have variable effects depending on the plant species and growth conditions.
Direcciones Futuras
There are several areas of future research that could be explored with CPPU. One area is the development of new formulations that improve the solubility of CPPU in water. Another area is the investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development. Finally, CPPU could be used in combination with other plant growth regulators to enhance its effects on plant growth and development.
In conclusion, CPPU is a synthetic cytokinin that has shown great potential as a research tool in the field of plant physiology. While its mechanism of action is not fully understood, it has been shown to promote plant growth and development, improve fruit quality, and enhance plant resistance to environmental stressors. Future research could explore new formulations of CPPU, investigate its molecular mechanisms, and explore its potential in combination with other plant growth regulators.
Métodos De Síntesis
CPPU can be synthesized by reacting 4-chlorobenzyl cyanide with piperidine and then reacting the resulting compound with N-methyl-N'-propylurea. The synthesis of CPPU is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
CPPU has been used in a variety of scientific research applications. One of the main areas of research has been in the field of plant physiology. CPPU has been shown to increase cell division and elongation, leading to enhanced plant growth and development. In addition, CPPU has been shown to improve fruit quality by increasing sugar content, firmness, and color.
Propiedades
IUPAC Name |
1-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-1-methyl-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30ClN3O/c1-3-11-21-19(24)22(2)14-17-5-4-12-23(15-17)13-10-16-6-8-18(20)9-7-16/h6-9,17H,3-5,10-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMZTNPREKCXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methoxy-3-pyridinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6078373.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6078376.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
![N-(4-acetylphenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B6078414.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
